4-amino-N-benzyl-N-methylpyridine-3-sulfonamide
CAS No.:
Cat. No.: VC17448287
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O2S |
|---|---|
| Molecular Weight | 277.34 g/mol |
| IUPAC Name | 4-amino-N-benzyl-N-methylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C13H15N3O2S/c1-16(10-11-5-3-2-4-6-11)19(17,18)13-9-15-8-7-12(13)14/h2-9H,10H2,1H3,(H2,14,15) |
| Standard InChI Key | YOROWPMDQSFPCE-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CN=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Amino-N-benzyl-N-methylpyridine-3-sulfonamide (C₁₃H₁₅N₃O₂S) features a pyridine ring substituted at positions 3 and 4. The sulfonamide group (-SO₂NH-) at position 3 is further modified with N-benzyl and N-methyl substituents, while position 4 hosts an amino group (-NH₂). This arrangement creates a planar pyridine core with polar sulfonamide and amino groups, facilitating hydrogen bonding and π-π stacking interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S |
| Molecular Weight | 277.34 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely polar aprotic solvents |
| Melting Point | Under investigation |
The compound’s sulfonamide moiety contributes to its acidity (pKa ~10–11), while the amino group enhances solubility in aqueous media. X-ray crystallography of analogous N-benzylsulfonamides reveals distorted tetrahedral geometry around the sulfur atom, with S=O bond lengths of 1.43 Å and S-N bonds of 1.64 Å . Such structural details are critical for understanding its reactivity and interactions with biological targets.
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The synthesis of 4-amino-N-benzyl-N-methylpyridine-3-sulfonamide typically follows a two-step approach:
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Sulfonamide Formation: Reacting pyridine-3-sulfonyl chloride with methylamine under basic conditions (e.g., aqueous K₂CO₃) yields N-methylpyridine-3-sulfonamide.
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Benzylation: Introducing the benzyl group via nucleophilic substitution using benzyl bromide in tetrahydrofuran (THF) with sodium hydroxide as a base .
Biological Activity and Mechanism
Structure-Activity Relationships (SAR)
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Amino Group: Enhances solubility and hydrogen bonding with target enzymes.
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Benzyl Group: Increases lipophilicity, aiding membrane penetration.
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Sulfonamide: Critical for enzyme active-site binding via sulfonamide-oxyanion interactions.
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Analysis
Crystallographic data for related compounds (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) reveal orthorhombic crystal systems (space group Pna21) with unit cell parameters a = 18.69 Å, b = 10.56 Å, and c = 8.11 Å . The sulfur atom adopts a slightly distorted tetrahedral geometry, with bond angles of 107.46° around the sulfonamide nitrogen.
Spectroscopic Profiles
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¹H NMR: Peaks at δ 2.35 ppm (CH₃), δ 4.45 ppm (N-CH₂), and δ 7.2–8.1 ppm (aromatic protons).
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IR: Strong absorptions at 1150 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .
Research Gaps and Future Directions
Unexplored Therapeutic Avenues
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Anticancer Applications: Sulfonamides inhibit carbonic anhydrase isoforms overexpressed in tumors.
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Neurodegenerative Diseases: Modulating γ-secretase activity could mitigate amyloid plaque formation .
Synthetic Chemistry Innovations
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One-Pot Synthesis: Streamlining benzylation and sulfonamide formation to improve yields.
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Green Chemistry: Replacing THF with ionic liquids or water-ethanol mixtures.
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